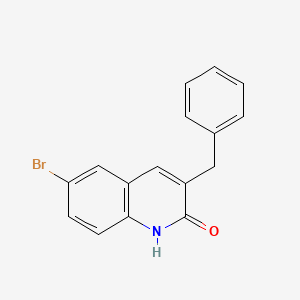

3-Benzyl-6-bromo-1H-quinolin-2-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-benzyl-6-bromo-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAOVIBBTKTYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)Br)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyl-6-bromo-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the quinolin-2-one derivative, 3-Benzyl-6-bromo-1H-quinolin-2-one. Quinolin-2-one scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This document is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Physicochemical Properties

A thorough analysis of available data provides the following physicochemical properties for this compound. The limited availability of experimental data for some properties necessitates the inclusion of predicted values, which are clearly denoted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 924633-09-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₂BrNO | [1][2] |

| Molecular Weight | 314.18 g/mol | [1][2][4] |

| Appearance | Solid (predicted) | [6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Characterization

While a direct experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, its synthesis can be inferred from the preparation of its closely related precursors, 3-Benzyl-6-bromo-2-chloroquinoline and 3-Benzyl-6-bromo-2-methoxyquinoline. The target compound is a likely intermediate in the synthesis of these molecules.

Inferred Synthetic Pathway

The synthesis likely proceeds through a multi-step reaction sequence. A plausible pathway involves the cyclization of a substituted aniline derivative, followed by functional group interconversions. The key step to obtain the desired quinolin-2-one is the hydrolysis of the 2-chloro or 2-methoxy derivative.

Below is a diagram illustrating a potential synthetic workflow.

Experimental Protocols

Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline (Precursor)

A detailed protocol for the synthesis of the chloro-precursor is described in patent CN102850269A.[7] The process involves the reaction of N-(4-bromophenyl)-3-phenylpropanamide with phosphorus oxychloride.

Conversion to this compound

The hydrolysis of the 2-chloroquinoline derivative to the desired quinolin-2-one is a standard transformation in quinoline chemistry. This can typically be achieved by heating the chloro derivative in an acidic aqueous solution (e.g., hydrochloric acid).

Characterization

The characterization of this compound would involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the presence of the benzyl and quinolinone moieties and the substitution pattern.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch of the quinolin-2-one ring.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been reported for this compound, the quinolin-2-one scaffold is a well-established pharmacophore with a broad range of biological activities.[8][9][10] Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.

Research into structurally related quinolin-2-one derivatives suggests potential interactions with several key signaling pathways implicated in disease:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Substituted quinolin-2-ones have been investigated as inhibitors of this pathway.[11]

-

Receptor Tyrosine Kinases (RTKs): Quinoline derivatives have been shown to inhibit various RTKs, which are crucial for cell signaling and are often overexpressed or mutated in cancer.

-

Heat Shock Proteins (Hsp90): Some 3-substituted quinolin-2-one derivatives have been evaluated as inhibitors of Hsp90, a chaperone protein that is essential for the stability and function of many oncoproteins.[12]

The following diagram illustrates the potential interaction of quinolin-2-one derivatives with these signaling pathways.

Conclusion

This compound is a molecule of interest for further investigation in the field of drug discovery. While comprehensive experimental data is currently limited, its structural similarity to known biologically active quinolin-2-ones suggests a high potential for therapeutic applications. The synthetic route, accessible through its chloro and methoxy precursors, provides a foundation for its preparation and subsequent biological evaluation. Future research should focus on the detailed characterization of its physicochemical properties, optimization of its synthesis, and exploration of its activity against various biological targets, particularly within the signaling pathways known to be modulated by this class of compounds.

References

- 1. 924633-09-0|6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone| Ambeed [ambeed.com]

- 2. bjichem.com [bjichem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Benzyl quinolin | Sigma-Aldrich [sigmaaldrich.com]

- 5. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mediresonline.org [mediresonline.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-Benzyl-6-bromo-1H-quinolin-2-one and its Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct mechanistic studies on 3-Benzyl-6-bromo-1H-quinolin-2-one are not extensively available in public literature, where it is primarily documented as a synthetic intermediate.[1] This guide, therefore, provides an in-depth overview of the established and potential mechanisms of action for the broader class of quinolin-2-one derivatives, offering a predictive framework for understanding the biological activity of this compound.

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[2][3] These derivatives have been extensively investigated for their therapeutic potential, demonstrating significant anticancer, antibacterial, and anticoagulant properties, among others. This technical guide consolidates the current understanding of the mechanisms through which quinolin-2-one derivatives exert their biological effects, supported by quantitative data, experimental protocols, and visual diagrams of key signaling pathways.

Anticancer Activity: A Multi-pronged Approach

The most extensively documented therapeutic application of quinolin-2-one derivatives is in oncology. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

Disruption of Microtubule Assembly

Certain 4-benzyloxyquinolin-2(1H)-one derivatives have been identified as potent inhibitors of microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of polyploid cells, and ultimately, apoptosis.[4]

Enzyme Inhibition

Some quinoline-2-one derivatives exhibit antibacterial activity by targeting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[5] Inhibition of DHFR disrupts DNA replication and repair, leading to bacterial cell death.

Substituted 3-anilino-quinolin-2(1H)-ones have been synthesized and evaluated as inhibitors of PDK1, a key regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.[6]

Derivatives of 3-(heteroaryl)quinolin-2(1H)-ones have been investigated as C-terminal inhibitors of Hsp90. Hsp90 is a chaperone protein essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, thereby impeding tumor growth.[7]

Modulation of Signaling Pathways

A number of quinazolinone derivatives, which share a similar bicyclic core with quinolin-2-ones, have been shown to inhibit the ALK/PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation in certain cancers.[8]

Quantitative Data: Anticancer Activity of Quinolin-2-one Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 4-Benzyloxyquinolin-2(1H)-ones | HL-60, Hep3B, H460, COLO 205 | < 1 | [4] |

| 3-(Heteroaryl)quinolin-2(1H)-ones | PC-3 (prostate cancer) | 28 - 48 | [7] |

| Quinoline-based dihydrazones | MCF-7 (breast cancer) | 7.016 - 7.05 | [9] |

| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | A549 (lung cancer) | 0.44 | [8] |

Antibacterial Activity

Quinoline-2-one derivatives have emerged as promising antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[5] The primary mechanism of action identified is the inhibition of dihydrofolate reductase (DHFR).

Quantitative Data: Antibacterial Activity of Quinolin-2-one Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 6c | MRSA | 0.75 | [5] |

| Compound 6c | VRE | 0.75 | [5] |

| Compound 6l | MRSA | 1.50 | [5] |

| Compound 6l | VRE | 1.50 | [5] |

Anticoagulant Activity

Derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been identified as inhibitors of coagulation factor Xa (FXa) and factor XIa (FXIa), key enzymes in the coagulation cascade. This suggests a potential therapeutic application in the treatment of thrombotic disorders.[10]

Quantitative Data: Anticoagulant Activity of Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Best Factor Xa inhibitor | Factor Xa | 3.68 | [10] |

| Best Factor XIa inhibitor | Factor XIa | 2 | [10] |

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][9]

Workflow:

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Enzyme Inhibition Assay

The inhibitory activity against specific enzymes is determined using appropriate in vitro assay kits.

General Workflow:

Caption: General workflow for an in vitro enzyme inhibition assay.

Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a key strategy in cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

Biological Activity of 3-Benzyl-6-bromo-1H-quinolin-2-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-2-one scaffolds are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The incorporation of a bromine atom at the C-6 position and a benzyl group at the C-3 position of the quinolin-2-one core is anticipated to modulate the pharmacological profile of the parent molecule, potentially leading to enhanced efficacy and selectivity. This technical guide provides a comprehensive overview of the known and inferred biological activities of 3-Benzyl-6-bromo-1H-quinolin-2-one derivatives. While direct and extensive research on this specific scaffold is emerging, this document synthesizes data from structurally related compounds to forecast potential therapeutic applications, outlines relevant experimental protocols for their evaluation, and visualizes key chemical and biological pathways. The primary focus is on the potential anticancer and antimicrobial activities, drawing parallels from closely related bromo-substituted and benzyl-substituted quinolinones.

Introduction

The quinolin-2-one nucleus is a versatile pharmacophore present in numerous natural products and synthetic molecules with a wide array of biological functions, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Strategic substitution on this core structure is a cornerstone of medicinal chemistry for the development of novel therapeutic agents. The introduction of a halogen, such as bromine, at the 6-position can enhance lipophilicity, potentially improving membrane permeability and metabolic stability.[1] Concurrently, the benzyl group at the 3-position can engage in various non-covalent interactions with biological targets, contributing to binding affinity and specificity. Although this compound is recognized as a key intermediate in the synthesis of various active compounds, comprehensive studies detailing the biological activities of its derivatives are limited in publicly accessible literature.[3] This guide collates and analyzes data from analogous structures to provide a predictive framework for the biological potential of this promising class of compounds.

Predicted Biological Activities and Data from Related Compounds

Based on the biological profiles of structurally similar quinolin-2-one and quinazolinone derivatives, the this compound scaffold is predicted to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 6-bromo-substituted quinoline and quinazolinone derivatives against various cancer cell lines. For instance, novel 6-aryl-2-styrylquinazolin-4(3H)-ones, derived from a 6-bromo precursor, have shown promising anticancer properties against human renal (TK-10), melanoma (UACC-62), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range.[4] Similarly, certain 2-quinolinone derivatives have been reported to exhibit potent anticancer activity against the MCF-7 cell line, comparable to the standard drug Doxorubicin.[1] The presence of the benzyl group may further enhance this activity. For example, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have shown significant anticancer activity against MCF-7 and A-549 lung cancer cell lines, with the most active compounds having IC50 values of 7.17 µM and 2.93 µM, respectively, against MCF-7 cells.[5]

Table 1: Anticancer Activity of Structurally Related Bromo-Substituted Heterocycles

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | TK-10 (Renal) | 0.62 - 7.72 | [4] |

| UACC-62 (Melanoma) | 0.62 - 7.72 | [4] | |

| MCF-7 (Breast) | 0.62 - 7.72 | [4] | |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast) | 2.93 - 19.53 | [5] |

| A-549 (Lung) | >100 | [5] | |

| Hybrid 2-Quinolinone Derivatives | MCF-7 (Breast) | Comparable to Doxorubicin | [1] |

Antimicrobial Activity

The 6-bromo-quinolinone core is also associated with significant antimicrobial effects. Studies on novel N-acyl substituted quinolin-2(1H)-one derivatives have demonstrated moderate to good antibacterial and antifungal activities.[6] Some of these compounds exhibited efficacy comparable or superior to standard drugs like Streptomycin and Fluconazole against certain strains.[6] Furthermore, 6-bromo-quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida albicans.[7] The synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one has also been reported, with the resulting compounds showing high activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia.[8]

Table 2: Antimicrobial Activity of Structurally Related Bromo-Substituted Heterocycles

| Compound Class | Tested Organisms | Activity | Reference |

| N-acyl substituted quinolin-2(1H)-ones | Various bacteria and fungi | Moderate to good; some comparable to Streptomycin and Fluconazole | [6] |

| 6-bromo-quinazolinone derivatives | Gram (+), Gram (-), A. niger, C. albicans | Active | [7] |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus, Bacillus sp., E. coli, K. pneumonia | High activity | [8] |

| 6-Bromoquinolin-4-ol derivatives | ESBL E. coli, MRSA | Active | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments likely to be employed in the biological evaluation of this compound derivatives, based on protocols for structurally related compounds.

In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from studies on related quinolinone and indolinone derivatives.[5]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A-549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the evaluation of similar heterocyclic compounds.[9]

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMD-1640 for fungi). The culture is then diluted to achieve a standardized inoculum density (e.g., 5 × 10^5 CFU/mL for bacteria).

-

Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions are prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto agar plates. The plates are incubated, and the lowest concentration that results in no growth on the subculture plates is recorded as the MBC or MFC.

Visualization of Pathways and Workflows

General Synthetic Pathway

The synthesis of this compound derivatives can be conceptualized through a multi-step process, often involving the cyclization of a substituted aniline precursor followed by functionalization. A representative synthetic scheme is depicted below.

Caption: Generalized synthetic route to this compound derivatives.

Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of newly synthesized compounds follows a logical progression from initial screening to more detailed mechanistic studies.

Caption: Workflow for the biological evaluation of synthesized derivatives.

Potential Signaling Pathway in Cancer

Given the anticancer potential of related compounds, derivatives of this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways. A plausible mechanism involves the induction of intrinsic apoptosis.

Caption: Hypothesized intrinsic apoptosis pathway induced by the derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the robust anticancer and antimicrobial activities observed in structurally related bromo-substituted and benzyl-substituted heterocyclic compounds, it is highly probable that derivatives of this core structure will exhibit significant biological potential. Future research should focus on the systematic synthesis and screening of a library of these derivatives to establish clear structure-activity relationships. Mechanistic studies on the most potent compounds will be crucial to elucidate their molecular targets and pathways of action, paving the way for their potential development as next-generation drugs for the treatment of cancer and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. mediresonline.org [mediresonline.org]

- 9. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Quinolin-2-one Core: A Scoping Review of 3-Benzyl-6-bromo-1H-quinolin-2-one Analogues and Structure-Activity Relationships in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. Within this class, 3-benzyl-6-bromo-1H-quinolin-2-one has emerged as a significant synthetic intermediate and a core structure for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structural analogues of this compound and explores their structure-activity relationships (SAR), with a particular focus on their potential as anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to the this compound Scaffold

The quinolin-2-one, or carbostyril, nucleus is a heterocyclic motif present in many natural products and synthetic molecules of therapeutic interest. The presence of a bromine atom at the 6-position and a benzyl group at the 3-position of the quinolin-2-one core provides a unique combination of lipophilicity, electronic properties, and steric bulk that can be strategically modified to modulate biological activity. While this compound itself is a known intermediate in the synthesis of more complex molecules, its structural framework serves as a valuable template for the design of new bioactive compounds. This guide will delve into the known modifications of this scaffold and the resulting impact on biological, particularly anticancer, activity.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study focused solely on a broad series of direct analogues of this compound is not extensively available in the public domain, valuable insights can be gleaned from studies on structurally related quinolin-2-one and quinazolinone derivatives. The following sections synthesize these findings to project a putative SAR for the target scaffold.

Modifications at the 3-Position

The 3-position of the quinolin-2-one ring is a critical site for introducing diversity and influencing biological activity. The benzyl group in the parent scaffold can be replaced with various other substituents to probe the steric and electronic requirements for optimal target engagement.

-

Aryl and Heteroaryl Substituents: The introduction of different aryl and heteroaryl moieties at the 3-position has been a common strategy. Studies on related 3-(heteroaryl)quinolin-2(1H)-ones have shown that the nature of the heterocyclic ring significantly impacts cytotoxicity. For instance, certain purine-based analogues have demonstrated inhibitory activity against cancer cell lines.[1]

-

Anilino Substituents: The replacement of the benzyl group with an anilino linkage has been explored, leading to the synthesis of 3-anilino-quinolin-2(1H)-ones. These compounds have been investigated as kinase inhibitors, with modest inhibition observed for some derivatives.[2]

Modifications at the 6-Position

The bromine atom at the 6-position is a key feature, contributing to the overall electronic and lipophilic character of the molecule. Its replacement or the introduction of other substituents can fine-tune the compound's properties.

-

Halogen Substitution: The presence of a halogen at the 6-position is often associated with enhanced biological activity in quinoline and quinazolinone derivatives. Studies on 6-bromo quinazolinone analogues have shown significant cytotoxic effects against various cancer cell lines.[3]

-

Other Substituents: While bromine is a common substituent, other groups at this position could modulate activity. However, there is limited specific data on a wide range of substituents at the 6-position for the 3-benzyl-quinolin-2-one scaffold.

Modifications at Other Positions

Systematic exploration of other positions on the quinolin-2-one ring can also yield valuable SAR data. For example, substitutions on the N1-position or on the fused benzene ring can influence solubility, metabolic stability, and target interaction.

The following tables summarize quantitative data from studies on related quinolinone and quinazolinone derivatives to provide a comparative perspective on their anticancer activities.

Table 1: Cytotoxic Activity of 6-Bromo Quinazolinone Derivatives [4]

| Compound | Linker to SH group | MCF-7 IC50 (µM) | SW480 IC50 (µM) | MRC-5 IC50 (µM) |

| 8a | Aliphatic | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |

| Cisplatin | - | - | - | - |

| Erlotinib | - | >100 | - | - |

| Doxorubicin | - | - | - | - |

Table 2: Cytotoxic Activity of Dibromo-2-arylquinazolinone Derivatives [5]

| Compound | R | MCF-7 IC50 (µM) | A549 IC50 (µM) | SKOV3 IC50 (µM) |

| 1f | 3-NO2 | 101.37 ± 12.20 | 124.5 ± 20.51 | 125 ± 7.07 |

| 1g | 4-NO2 | - | - | - |

| Cisplatin | - | 25.5 ± 2.12 | 15.84 ± 3.53 | 12.3 ± 1.52 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinolin-2-one derivatives and the evaluation of their anticancer activity, based on established protocols in the literature.

General Synthesis of 3-Substituted-6-bromo-1H-quinolin-2-ones

A common route for the synthesis of 3-substituted quinolin-2-ones involves the palladium-catalyzed cross-coupling of a 3-bromo-quinolin-2-one precursor with a suitable boronic acid or other organometallic reagent.

Diagram 1: General Synthetic Workflow for 3-Aryl-6-bromo-1H-quinolin-2-ones via Suzuki Coupling

Caption: General workflow for the synthesis of 3-aryl-6-bromo-1H-quinolin-2-ones.

Protocol for Suzuki-Miyaura Cross-Coupling: [1][6]

-

To a reaction vessel, add 3,6-dibromo-1H-quinolin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this process three times.

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Add an anhydrous solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-120 °C and stir for 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aryl-6-bromo-1H-quinolin-2-one derivative.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Diagram 2: Experimental Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol for MTT Assay: [5]

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized quinolin-2-one derivatives in the appropriate cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoline-based compounds exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Diagram 3: Potential Signaling Pathway Targeted by Quinolinone Derivatives

Caption: Simplified PI3K/Akt/mTOR signaling pathway often targeted by kinase inhibitors.

Many quinoline and quinazolinone derivatives have been shown to be potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival. By blocking these pathways, the quinolinone analogues can lead to cell cycle arrest and the induction of apoptosis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Although direct and extensive SAR studies on its immediate analogues are limited, analysis of related quinolin-2-one and quinazolinone derivatives provides valuable insights into the key structural features that govern cytotoxic activity. Modifications at the 3- and 6-positions of the quinolinone ring are particularly important for tuning the biological properties of these compounds. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new analogues with improved potency and selectivity. Further systematic exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. QSAR quantitative structure activity relationship | PDF [slideshare.net]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Insights into 3-Benzyl-6-bromo-1H-quinolin-2-one and its Precursors

Spectroscopic Data of Precursor Compounds

While the specific NMR, IR, and MS data for 3-Benzyl-6-bromo-1H-quinolin-2-one could not be located, the characterization of its precursors is well-documented. The following tables summarize the key spectroscopic data for 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline.

Table 1: Spectroscopic Data for 3-Benzyl-6-bromo-2-chloroquinoline

| Technique | Data |

| ¹H NMR | Spectral data not explicitly detailed in the provided search results. |

| ¹³C NMR | Spectral data not explicitly detailed in the provided search results. |

| FTIR | The compound has been characterized by FTIR, but specific peak values are not available in the provided search results.[1] |

| Mass Spec. | The compound has been characterized by mass spectrometry, but specific m/z values are not available in the provided search results.[1] |

Table 2: Spectroscopic Data for 3-Benzyl-6-bromo-2-methoxyquinoline

| Technique | Data |

| ¹H NMR | Spectral data not explicitly detailed in the provided search results. |

| ¹³C NMR | Spectral data not explicitly detailed in the provided search results. |

| FTIR | The compound has been characterized by FTIR, but specific peak values are not available in the provided search results.[1] |

| Mass Spec. | The compound has been characterized by mass spectrometry, but specific m/z values are not available in the provided search results.[1] |

Experimental Protocols

The synthesis of the precursor compounds typically involves a multi-step process, which is crucial for the eventual synthesis of this compound.

Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline and 3-Benzyl-6-bromo-2-methoxyquinoline

A general four-step synthesis for these compounds has been reported.[1] While the specific details of all four steps are not fully outlined in the provided information, the conversion of the chloro-derivative to the methoxy-derivative is described:

-

Reaction Setup: 3-Benzyl-6-bromo-2-chloroquinoline is dissolved in anhydrous methanol.

-

Reagent Addition: A methanolic solution of sodium methoxide (15%) is added to the mixture.

-

Reaction Conditions: The reaction mixture is refluxed overnight with stirring.

-

Work-up and Purification: Upon completion, the mixture is cooled, and the product is precipitated, filtered, washed with water, and dried to yield 3-benzyl-6-bromo-2-methoxyquinoline.

The structures of the resulting compounds are confirmed through various spectroscopic methods including FTIR, ¹H and ¹³C NMR spectroscopy, and mass spectrometry.[1]

Logical Workflow for Spectroscopic Analysis

The characterization of a novel compound like this compound would follow a logical workflow of spectroscopic analysis to elucidate and confirm its structure. This process is visualized in the diagram below.

Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

This guide, while not providing the specific data for the requested molecule, furnishes valuable information on its precursors and the methodologies that would be employed for its synthesis and characterization. This information can serve as a critical starting point for researchers and scientists in the field of drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Benzyl-6-bromo-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the solubility and stability of 3-Benzyl-6-bromo-1H-quinolin-2-one is limited in publicly available literature. This guide provides a comprehensive overview of its predicted properties, alongside available data for its closely related chemical precursors, 3-Benzyl-6-bromo-2-chloroquinoline and 3-Benzyl-6-bromo-2-methoxyquinoline, which serve as important surrogates for understanding its potential physicochemical behavior.

Introduction

This compound is a quinoline derivative of interest in medicinal chemistry and pharmaceutical development. Its structural analogs are key intermediates in the synthesis of pharmacologically active molecules, most notably as precursors to the anti-tuberculosis drug, Bedaquiline[1][2][3][4]. Understanding the solubility and stability of this core structure is crucial for its handling, formulation, and development as a potential drug candidate or intermediate. This document outlines the available physicochemical data and provides standardized protocols for its experimental determination.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of its immediate synthetic precursors provide valuable insights.

Table 1: Comparison of Physicochemical Properties

| Property | 3-Benzyl-6-bromo-2-chloroquinoline | 3-Benzyl-6-bromo-2-methoxyquinoline | This compound (Predicted) |

| CAS Number | 654655-68-2[3][5][6][7][8] | 654655-69-3[1][2][4][9][10][11][12] | Not Available |

| Molecular Formula | C₁₆H₁₁BrClN[5] | C₁₇H₁₄BrNO[2][9] | C₁₆H₁₂BrNO |

| Molecular Weight | 332.62 g/mol [5][6] | 328.20 g/mol [1][2][9] | 314.18 g/mol |

| Appearance | Solid (Predicted) | White to Off-White Solid[1][4] | Solid (Predicted) |

| Melting Point | Not Available | 82-83°C[1][2][4] | Not Available |

| Boiling Point | 435.9±40.0 °C (Predicted)[6] | 420.5±40.0 °C (Predicted)[1][2][4] | Not Available |

| Solubility | Soluble in dichloromethane (Predicted) | Slightly soluble in chloroform and methanol[1][2] | Likely sparingly soluble in aqueous solutions, with higher solubility in organic solvents. |

| pKa | Not Available | 2.45±0.50 (Predicted)[1][2][4] | Not Available |

| LogP | Positive value indicating lipophilic nature (Estimated) | Not Available | Not Available |

Synthesis Pathway

This compound is typically synthesized from related precursors. The general pathway involves the conversion of a chloroquinoline to a methoxyquinoline, which can then be further processed. Understanding this pathway is essential for identifying potential impurities that might affect solubility and stability.

Caption: Synthesis of this compound.

Experimental Protocols

Given the lack of specific published methods for this compound, the following sections detail standardized, industry-accepted protocols for determining solubility and stability, based on ICH guidelines.[13][14]

The solubility of a compound is a critical parameter for its absorption and formulation. A standard shake-flask method is recommended for generating reliable equilibrium solubility data.

Protocol: Equilibrium Solubility Assessment by Shake-Flask Method

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) to assess the impact of ionization on solubility.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed, clear glass vial. The excess solid should be visually apparent.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sampling and Analysis: Carefully withdraw a supernatant aliquot. Filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in mg/mL or µg/mL for each pH and temperature condition.

Caption: Standard workflow for shake-flask solubility testing.

Stability testing is essential to determine the shelf-life of a compound and identify potential degradation products.[13][14] A comprehensive stability study should evaluate the effects of temperature, humidity, light, and pH.

Protocol: Forced Degradation and Long-Term Stability Study

A. Forced Degradation (Stress Testing): [14] This study exposes the compound to harsh conditions to identify likely degradation pathways and to develop a stability-indicating analytical method.

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N). Heat the solutions (e.g., at 60-80°C) for a set period.

-

Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store the solid compound in a high-temperature oven (e.g., 80°C) and in a high-humidity environment (e.g., 75% RH).

-

Photostability: Expose the solid compound and its solution to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16] A control sample should be kept in the dark.

-

Analysis: At specified time points, analyze the samples by HPLC to quantify the parent compound and detect any degradation products.

B. Long-Term Stability Study (ICH Guidelines): This study evaluates the stability of the compound under recommended storage conditions over a prolonged period.

-

Sample Preparation: Prepare multiple batches of the solid compound in its intended container closure system.

-

Storage Conditions: Store the samples under various ICH-recommended conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[14]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[13]

-

Parameters to Test: The testing should cover physical and chemical attributes, including appearance, assay, and degradation products.[14]

Caption: Overview of a comprehensive stability testing program.

Conclusion

While direct experimental data for this compound remains to be published, its structural relationship to key pharmaceutical intermediates allows for informed predictions of its physicochemical properties. It is expected to be a lipophilic, solid compound with limited aqueous solubility that is likely influenced by pH. Its stability profile must be experimentally determined but can be thoroughly characterized using the standardized forced degradation and long-term stability protocols outlined in this guide. For researchers and developers, the methodologies provided here offer a robust framework for generating the critical data needed for the advancement of this compound in a research or drug development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 [chemicalbook.com]

- 3. 3-benzyl-6-bromo-2-chloroquinoline | 654655-68-2 [chemicalbook.com]

- 4. 3-benzyl-6-bromo-2-methoxyquinoline CAS 654655-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 3-Benzyl-6-bromo-2-chloroquinoline | C16H11BrClN | CID 57471585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Benzyl-6-bromo-2-chloroquinoline | CAS#:654655-68-2 | Chemsrc [chemsrc.com]

- 7. 654655-68-2|3-Benzyl-6-bromo-2-chloroquinoline|BLD Pharm [bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-Benzyl-6-bromo-2-methoxyquinoline | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. fenhechem.com [fenhechem.com]

- 13. asean.org [asean.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

The Quinolinone Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery and History of Quinolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of a diverse array of therapeutic agents. From its initial discovery as a component of coal tar to its central role in the development of life-saving antibiotics and novel cancer therapies, the history of quinolinone compounds is a testament to the evolution of organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic milestones of quinolinone chemistry, offering valuable insights for researchers and professionals in the field.

The Dawn of Quinoline Chemistry: From Natural Sources to Named Reactions

The story of the quinolinone core begins with its parent compound, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] It wasn't until the latter half of the 19th century that the systematic synthesis of the quinoline and quinolinone frameworks began, giving rise to a series of foundational named reactions that are still relevant today.

A pivotal moment in quinolinone synthesis was the discovery of the Knorr quinoline synthesis in 1886 by Ludwig Knorr.[2] This reaction involves the cyclization of β-ketoanilides in the presence of a strong acid to produce 2-hydroxyquinolines, which exist in tautomeric equilibrium with 2-quinolinones.[2] Another cornerstone of quinoline synthesis, the Friedländer synthesis , was reported by Paul Friedländer in 1882.[3][4] This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene group.[3][4] The Camps quinoline synthesis , discovered by Rudolf Camps in 1899, provides a route to substituted 2- and 4-hydroxyquinolines from o-acylaminoacetophenones.[5] The Conrad-Limpach synthesis , developed in 1887, offers a pathway to 4-hydroxyquinolines through the reaction of anilines with β-ketoesters.[6]

These classical methods laid the groundwork for the extensive exploration of the quinolinone scaffold and its derivatives. The following table summarizes the key characteristics of these foundational synthetic reactions.

| Synthesis Method | Year Discovered | Key Reactants | Product |

| Skraup Synthesis | 1880 | Aniline, glycerol, sulfuric acid, oxidizing agent | Quinoline |

| Friedländer Synthesis | 1882 | o-aminobenzaldehyde/ketone, compound with active methylene group | Substituted quinolines |

| Knorr Synthesis | 1886 | β-ketoanilide, strong acid | 2-Hydroxyquinoline (2-Quinolone) |

| Conrad-Limpach Synthesis | 1887 | Aniline, β-ketoester | 4-Hydroxyquinoline (4-Quinolone) |

| Camps Synthesis | 1899 | o-acylaminoacetophenone, hydroxide | 2- and 4-Hydroxyquinolines |

The Rise of Quinolone Antibiotics: A Serendipitous Discovery

For many decades, the primary interest in quinolinones was in the realm of synthetic dyes and reagents. A paradigm shift occurred in the early 1960s with the serendipitous discovery of the first quinolone antibiotic, nalidixic acid. George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct during the synthesis of the antimalarial drug chloroquine, which they identified as a 1,8-naphthyridine derivative with modest antibacterial activity.[7] This discovery served as the lead for the development of nalidixic acid, which was introduced into clinical practice in 1967 for the treatment of urinary tract infections.[7]

The development of nalidixic acid marked the dawn of the quinolone antibiotic era. Subsequent research focused on modifying the quinolone scaffold to improve potency, broaden the antibacterial spectrum, and enhance pharmacokinetic properties. A major breakthrough was the introduction of a fluorine atom at the C-6 position, leading to the development of the fluoroquinolones. Norfloxacin, patented in 1978, was the first of this new generation of highly effective antibiotics.

The timeline below highlights key milestones in the development of quinolone antibiotics:

-

1962: Discovery of nalidixic acid.

-

1967: Clinical introduction of nalidixic acid.

-

1978: Patenting of norfloxacin, the first fluoroquinolone.

-

1980s: Introduction of second-generation fluoroquinolones like ciprofloxacin and ofloxacin.

-

1990s: Development of third-generation fluoroquinolones with expanded activity against Gram-positive bacteria, such as levofloxacin.

-

Late 1990s/Early 2000s: Emergence of fourth-generation fluoroquinolones with activity against anaerobic bacteria.

The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

Beyond Antibiotics: The Expanding Therapeutic Landscape of Quinolinones

While the success of quinolone antibiotics is undeniable, the therapeutic potential of the quinolinone scaffold extends far beyond infectious diseases. In recent decades, researchers have explored quinolinone derivatives for a wide range of applications, including cancer, autoimmune diseases, and cardiovascular disorders.

Immunomodulatory Quinolinones

Roquinimex (Linomide) , a quinoline-3-carboxamide derivative, was one of the early non-antibiotic quinolinones to be investigated as an immunomodulator for the treatment of autoimmune diseases like multiple sclerosis and in cancer therapy.[9] Its development, however, was halted due to serious cardiovascular side effects.

Laquinimod , another quinoline-3-carboxamide, emerged as a successor to roquinimex with an improved safety profile.[4][10] It has been studied for the treatment of multiple sclerosis and Huntington's disease.[4] Laquinimod is believed to exert its immunomodulatory effects by shifting the immune response from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response.[3]

Tasquinimod is a more recent quinolinone derivative that has shown promise in the treatment of castration-resistant prostate cancer.[11] Its mechanism of action is multifaceted, involving the modulation of the tumor microenvironment. Tasquinimod binds to S100A9, an inflammatory protein, and inhibits its interaction with Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE).[8][12] This disrupts the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor, thereby enhancing the anti-tumor immune response.[11][12]

P2X7 Receptor Antagonists

Quinolinone derivatives have also been identified as potent antagonists of the P2X7 receptor, a ligand-gated ion channel that plays a role in inflammation and pain.[13] Activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events, including the activation of MAP kinases and the release of pro-inflammatory cytokines like IL-1β.[14] By blocking this receptor, quinolinone-based antagonists have the potential to treat a variety of inflammatory conditions.

IL-2 Inhibitors

The interleukin-2 (IL-2) signaling pathway is crucial for the proliferation and differentiation of T-cells.[1] Some quinolinone derivatives have been shown to inhibit IL-2 production, suggesting their potential as immunosuppressive agents for the treatment of autoimmune diseases and in organ transplantation.[15] The IL-2 receptor is a complex of three subunits (α, β, and γ) that, upon ligand binding, activates the JAK-STAT and PI3K-Akt signaling pathways.[16]

Key Experimental Protocols

To provide a practical resource for researchers, this section details the experimental protocols for some of the foundational quinolinone syntheses.

Friedländer Synthesis of Quinoline (Adapted from the original 1882 procedure)

This procedure describes the condensation of o-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide to yield quinoline.[3][4]

Materials:

-

o-Aminobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide solution (10%)

-

Ethanol

Procedure:

-

Dissolve o-aminobenzaldehyde in ethanol in a round-bottom flask.

-

Slowly add an equimolar amount of acetaldehyde to the solution while stirring.

-

Add the 10% sodium hydroxide solution dropwise to the mixture. The reaction is often exothermic, and cooling may be necessary to maintain a moderate temperature.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude quinoline product.

-

Purify the product by distillation or column chromatography.

Knorr Synthesis of 2-Hydroxyquinoline (Adapted from the original 1886 procedure)

This protocol outlines the synthesis of a 2-hydroxyquinoline from a β-ketoanilide using concentrated sulfuric acid.[2]

Materials:

-

Acetoacetanilide (a β-ketoanilide)

-

Concentrated sulfuric acid

Procedure:

-

In a flask, carefully add acetoacetanilide to an excess of cold (ice bath) concentrated sulfuric acid with stirring.

-

Allow the mixture to stand at room temperature for a specified period (e.g., 24 hours) or gently heat to accelerate the reaction (e.g., 50-60 °C for a few hours), monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated 2-hydroxyquinoline is collected by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-hydroxyquinoline.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the synthesis and biological activity of quinolinone compounds.

Table 1: Comparative Yields of Classical Quinoline Syntheses

| Synthesis Method | Typical Yield Range (%) | Notes |

| Friedländer Synthesis | 70-95% | Generally high yields with a variety of substrates. |

| Knorr Synthesis | 60-80% | Good yields, but can be substrate-dependent. |

| Conrad-Limpach Synthesis | 30-95% | Yield is highly dependent on reaction temperature and solvent. |

| Camps Synthesis | 40-70% | Yields can vary depending on the substitution pattern. |

Table 2: In Vitro Activity of Early Quinolone Antibiotics

| Compound | Organism | MIC (µg/mL) |

| Nalidixic Acid | E. coli | 4-16 |

| Klebsiella pneumoniae | 8-32 | |

| Proteus mirabilis | 4-16 | |

| Norfloxacin | E. coli | 0.03-0.12 |

| Klebsiella pneumoniae | 0.06-0.25 | |

| Pseudomonas aeruginosa | 0.25-2 | |

| Ciprofloxacin | E. coli | 0.008-0.03 |

| Klebsiella pneumoniae | 0.015-0.06 | |

| Pseudomonas aeruginosa | 0.12-0.5 |

Conclusion

The journey of quinolinone compounds from their humble beginnings in coal tar to their current status as a cornerstone of modern medicinal chemistry is a remarkable story of scientific discovery and innovation. The foundational synthetic methods developed in the 19th century continue to be refined and adapted, while the serendipitous discovery of nalidixic acid opened up a vast and life-saving field of antibiotic research. Today, the quinolinone scaffold is being explored for a multitude of therapeutic applications, demonstrating its enduring importance and versatility. This technical guide has provided a comprehensive overview of the rich history and chemistry of quinolinone compounds, offering a valuable resource for researchers and professionals dedicated to the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. ringbio.com [ringbio.com]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. Camps Quinoline Synthesis [drugfuture.com]

- 10. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iipseries.org [iipseries.org]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. synarchive.com [synarchive.com]

- 14. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

3-Benzyl-6-bromo-1H-quinolin-2-one: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals

Introduction

3-Benzyl-6-bromo-1H-quinolin-2-one is a heterocyclic organic compound belonging to the quinolinone class. While not extensively studied as a standalone agent, it holds significant interest as a key intermediate in the synthesis of pharmacologically active molecules. Its structure is foundational for the development of more complex quinoline derivatives, most notably as a precursor to the anti-tuberculosis drug Bedaquiline. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its pivotal role in medicinal chemistry, with a focus on its relationship to its more studied chloro and methoxy analogues. Due to the limited availability of direct experimental data for this compound, this document also includes comparative data from its closely related derivatives to provide a broader context for researchers.

Chemical and Physical Properties

| Property | This compound | 3-Benzyl-6-bromo-2-chloroquinoline | 3-Benzyl-6-bromo-2-methoxyquinoline |

| Molecular Formula | C₁₆H₁₂BrNO | C₁₆H₁₁BrClN | C₁₇H₁₄BrNO |

| Molecular Weight | 314.18 g/mol (Calculated) | 332.63 g/mol | 328.20 g/mol |

| Appearance | Solid (Predicted) | Solid (Predicted) | White to Off-White Solid |

| CAS Number | Not Assigned | 654655-68-2 | 654655-69-3 |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis for this compound is not prominently documented. However, based on established methods for quinolin-2-one synthesis, a plausible route involves the hydrolysis of its 2-chloro precursor. The following sections outline a hypothesized synthesis for the title compound and a documented protocol for a key related transformation.

Hypothesized Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from 4-bromoaniline. A common strategy for forming the quinolinone core is the Doebner-von Miller reaction or similar cyclization methods. A subsequent benzylation and halogenation would lead to the desired scaffold, followed by hydrolysis of a 2-haloquinoline intermediate.

Experimental Protocol: Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline from 3-Benzyl-6-bromo-2-chloroquinoline

This protocol details a key transformation in the synthetic route towards Bedaquiline, starting from a close derivative of the title compound.

Materials:

-

3-Benzyl-6-bromo-2-chloroquinoline

-

Anhydrous Methanol

-

15% Sodium Methoxide in Methanol

-

Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 3-Benzyl-6-bromo-2-chloroquinoline (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add a 15% solution of sodium methoxide in methanol.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Further cool the mixture to -20°C to facilitate the precipitation of the product.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water and air-dry to obtain 3-benzyl-6-bromo-2-methoxyquinoline.

Role in Medicinal Chemistry and Drug Development

The primary significance of this compound and its derivatives lies in their role as precursors in the synthesis of Bedaquiline. Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits the proton pump of mycobacterial ATP synthase, an essential enzyme for the energy metabolism of Mycobacterium tuberculosis. The quinolinone scaffold serves as a crucial pharmacophore, and the specific substitutions at the 3- and 6-positions are critical for its biological activity.

The synthetic pathway to Bedaquiline highlights the importance of 3-benzyl-6-bromo-substituted quinolines as key intermediates.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Benzyl-6-bromo-1H-quinolin-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3-Benzyl-6-bromo-1H-quinolin-2-one, a quinolinone derivative with potential applications in medicinal chemistry and drug discovery. The synthetic route is a multi-step process commencing with the acylation of 4-bromoaniline with cinnamoyl chloride, followed by an intramolecular Friedel-Crafts cyclization to form the quinolinone core, and concluding with a targeted benzylation at the C3 position. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinolin-2-one scaffolds are prevalent in a variety of biologically active compounds and natural products. The specific derivative, this compound, serves as a key intermediate for more complex molecules, including potential therapeutic agents. The strategic placement of the benzyl group at the C3 position and the bromine atom at the C6 position offers opportunities for further chemical modifications and structure-activity relationship (SAR) studies. The following protocol outlines a reliable method for the preparation of this compound.

Experimental Protocols

Overall Reaction Scheme:

Step 1: Synthesis of (E)-N-(4-bromophenyl)-3-phenylacrylamide

This step involves the acylation of 4-bromoaniline with cinnamoyl chloride.

-

Materials and Reagents:

-

4-bromoaniline

-

Cinnamoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Dimethylaminopyridine (DMAP)

-

Ice water

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq), pyridine (1.0 eq), and a catalytic amount of DMAP in DCM in a round-bottom flask.

-

Cool the mixture to 0°C using an ice bath.

-

Add a solution of cinnamoyl chloride (1.0 eq) in DCM dropwise to the stirred mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

The formation of a precipitate indicates the progress of the reaction.[1]

-

Filter the precipitate, wash with cold DCM, and dry under vacuum to yield (E)-N-(4-bromophenyl)-3-phenylacrylamide as a solid.

-

Step 2: Synthesis of 6-bromo-1H-quinolin-2-one

This step involves an intramolecular Friedel-Crafts cyclization.

-

Materials and Reagents:

-

(E)-N-(4-bromophenyl)-3-phenylacrylamide

-

Aluminum chloride (AlCl₃)

-

Ice water

-

-

Procedure:

-

Grind (E)-N-(4-bromophenyl)-3-phenylacrylamide (1.0 eq) and AlCl₃ (3.0 eq) together to form an intimate mixture.[1]

-

Transfer the mixture to a round-bottom flask and heat rapidly until it melts, then maintain the temperature at 110°C for 1.5 hours.[1]

-

Cool the reaction mixture to room temperature and then carefully quench with ice water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 6-bromo-1H-quinolin-2-one.[1] This intermediate can be used in the next step without further purification.

-

Step 3: Synthesis of this compound

This step involves the benzylation of the 6-bromo-1H-quinolin-2-one intermediate.

-

Materials and Reagents:

-

6-bromo-1H-quinolin-2-one

-

Benzyl bromide

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 6-bromo-1H-quinolin-2-one (1.0 eq) in anhydrous DMF.

-

Cool the suspension to 0°C and add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

-

Data Presentation

| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (R1:R2) | Typical Yield (%) |

| 1 | 4-Bromoaniline | Cinnamoyl chloride | (E)-N-(4-bromophenyl)-3-phenylacrylamide | 1:1 | ~78%[1] |

| 2 | (E)-N-(4-bromophenyl)-3-phenylacrylamide | AlCl₃ | 6-bromo-1H-quinolin-2-one | 1:3 | ~100% (crude)[1] |

| 3 | 6-bromo-1H-quinolin-2-one | Benzyl bromide | This compound | 1:1.1 | Not specified, purification required. |

Visual Workflow

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for 3-Benzyl-6-bromo-1H-quinolin-2-one in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-6-bromo-1H-quinolin-2-one is a synthetic compound belonging to the quinolinone class of heterocyclic molecules. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Quinolinone derivatives, in particular, have been identified as inhibitors of various proteins and enzymes crucial for cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR), phosphoinositide 3-kinases (PI3K), and microtubules.[2]

These application notes provide a comprehensive guide for the in-vitro evaluation of this compound, detailing its potential applications in cancer research and outlining protocols for key assays to characterize its cytotoxic and enzyme-inhibitory activities.

Potential Applications in Cancer Research

Based on the known activities of structurally related quinolinone derivatives, this compound is a promising candidate for investigation in the following areas of cancer biology:

-

Antiproliferative and Cytotoxic Effects: Evaluation against a panel of human cancer cell lines to determine its potency and selectivity.

-

Enzyme Inhibition: Screening against key kinases involved in oncogenic signaling pathways, such as VEGFR-2, a critical regulator of angiogenesis.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying its cytotoxic effects, including induction of apoptosis and cell cycle arrest.

-

Signaling Pathway Analysis: Investigation of its impact on critical cancer-related signaling cascades like the PI3K/Akt and MAPK/ERK pathways.

Data Presentation: Hypothetical In-Vitro Activity

The following tables present hypothetical quantitative data for this compound to illustrate its potential biological activities. This data is for representative purposes and should be confirmed by experimental studies.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| MCF-7 | Breast Cancer | MTT | 8.5 |

| HCT-116 | Colon Cancer | MTT | 12.2 |

| A549 | Lung Cancer | MTT | 15.7 |

| HepG2 | Liver Cancer | MTT | 10.4 |

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | Assay Type | IC50 (µM) |

| VEGFR-2 | Kinase Glo | 5.2 |

| EGFR | Kinase Assay | > 50 |

| PI3Kα | Kinase Assay | 25.8 |

Table 3: Apoptosis Induction in MCF-7 Cells after 24-hour Treatment

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 0 | 2.1 | 1.5 |

| This compound | 5 | 15.3 | 4.2 |

| This compound | 10 | 28.7 | 9.8 |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Enzyme Inhibition Assay: VEGFR-2 Kinase Assay

This protocol determines the inhibitory effect of the compound on VEGFR-2 kinase activity using a luminescence-based assay.[4][5]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

This compound

-

Kinase-Glo™ Max reagent

-

White 96-well plates

-

Luminometer

Protocol:

-